molecular formula C7H13Cl2F3N2 B13592949 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride CAS No. 2792185-31-8

4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride

Cat. No.: B13592949
CAS No.: 2792185-31-8
M. Wt: 253.09 g/mol
InChI Key: NGFMOTJZFGWVGE-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride is a bicyclic amine compound characterized by the presence of a trifluoromethyl group. This compound is notable for its unique structural features, which include a bicyclic framework and a trifluoromethyl substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1-azabicyclo[221]heptan-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step often involves the conversion of the amine to its dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The bicyclic framework provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
  • 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride
  • 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one

Uniqueness

Compared to similar compounds, 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride is unique due to its specific combination of a trifluoromethyl group and a bicyclic amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2792185-31-8

Molecular Formula

C7H13Cl2F3N2

Molecular Weight

253.09 g/mol

IUPAC Name

4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride

InChI

InChI=1S/C7H11F3N2.2ClH/c8-7(9,10)6-1-2-12(4-6)3-5(6)11;;/h5H,1-4,11H2;2*1H

InChI Key

NGFMOTJZFGWVGE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C1(C2)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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